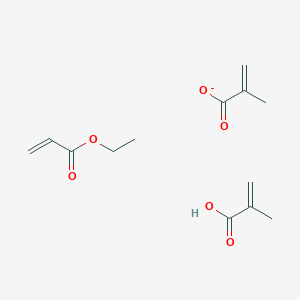

Ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl prop-2-enoate: , 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical propertiesIt is primarily used in the production of polymers, resins, and coatings .

Preparation Methods

Ethyl prop-2-enoate: is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as ion exchange resin or sulfuric acid. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .

2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. The resulting methyl methacrylate is then purified through distillation . Industrial production methods involve the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .

2-methylprop-2-enoic acid: is produced by the oxidation of isobutylene or tert-butanol. The reaction is typically carried out in the presence of a catalyst such as cobalt or manganese acetate .

Chemical Reactions Analysis

Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and copolymers. The polymerization of ethyl prop-2-enoate is initiated by free radicals, resulting in the formation of poly(ethyl acrylate) . Transesterification reactions involve the exchange of the ester group with other alcohols, leading to the formation of different acrylates .

2-methylprop-2-enoate: undergoes polymerization to form poly(methyl methacrylate) (PMMA). The polymerization is initiated by free radicals, heat, or light. PMMA is widely used in the production of transparent plastics, coatings, and adhesives . Methyl methacrylate also undergoes addition reactions with various nucleophiles, resulting in the formation of different derivatives .

2-methylprop-2-enoic acid: undergoes polymerization to form poly(methacrylic acid) and copolymerization with other monomers to produce various copolymers. It also undergoes addition reactions with nucleophiles and electrophiles, resulting in the formation of different derivatives .

Scientific Research Applications

Ethyl prop-2-enoate: is used in the production of polymers, resins, and coatings. It is also used as a reagent in the synthesis of various pharmaceutical intermediates . In scientific research, it is used in the development of new materials and as a monomer in the production of specialty polymers .

2-methylprop-2-enoate: is used in the production of poly(methyl methacrylate) (PMMA), which is used in various applications such as transparent plastics, coatings, and adhesives . It is also used in the production of copolymers with other monomers, which are used in the manufacture of various products such as impact-resistant plastics and medical devices .

2-methylprop-2-enoic acid: is used in the production of various polymers and copolymers. It is also used as a reagent in the synthesis of various chemical compounds . In scientific research, it is used in the development of new materials and as a monomer in the production of specialty polymers .

Mechanism of Action

The mechanism of action of ethyl prop-2-enoate involves its polymerization to form poly(ethyl acrylate). The polymerization is initiated by free radicals, which react with the double bond of ethyl prop-2-enoate, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .

The mechanism of action of 2-methylprop-2-enoate involves its polymerization to form poly(methyl methacrylate) (PMMA). The polymerization is initiated by free radicals, heat, or light, which react with the double bond of 2-methylprop-2-enoate, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .

The mechanism of action of 2-methylprop-2-enoic acid involves its polymerization to form poly(methacrylic acid) and copolymerization with other monomers to produce various copolymers. The polymerization is initiated by free radicals, which react with the double bond of 2-methylprop-2-enoic acid, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .

Comparison with Similar Compounds

Ethyl prop-2-enoate: is similar to other acrylates such as methyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate. These compounds share similar chemical properties and undergo similar chemical reactions . ethyl prop-2-enoate is unique in its specific applications in the production of polymers, resins, and coatings .

2-methylprop-2-enoate: is similar to other methacrylates such as ethyl methacrylate, butyl methacrylate, and 2-ethylhexyl methacrylate. These compounds share similar chemical properties and undergo similar chemical reactions . 2-methylprop-2-enoate is unique in its specific applications in the production of poly(methyl methacrylate) (PMMA) and its derivatives .

2-methylprop-2-enoic acid: is similar to other carboxylic acids such as acrylic acid, crotonic acid, and itaconic acid. These compounds share similar chemical properties and undergo similar chemical reactions . 2-methylprop-2-enoic acid is unique in its specific applications in the production of various polymers and copolymers .

Properties

CAS No. |

26338-06-7 |

|---|---|

Molecular Formula |

C13H19O6- |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.2C4H6O2/c1-3-5(6)7-4-2;2*1-3(2)4(5)6/h3H,1,4H2,2H3;2*1H2,2H3,(H,5,6)/p-1 |

InChI Key |

CZBAVCFQKMHTJX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.